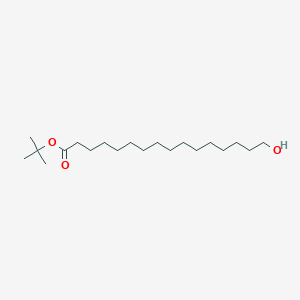

Tert-butyl 16-hydroxyhexadecanoate

Description

Properties

Molecular Formula |

C20H40O3 |

|---|---|

Molecular Weight |

328.5 g/mol |

IUPAC Name |

tert-butyl 16-hydroxyhexadecanoate |

InChI |

InChI=1S/C20H40O3/c1-20(2,3)23-19(22)17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-21/h21H,4-18H2,1-3H3 |

InChI Key |

SXTZCXQELMXUKC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCCCCCCCCCCCO |

Origin of Product |

United States |

Preparation Methods

Starting Material: 16-Hydroxyhexadecanoic Acid

The synthesis of tert-butyl 16-hydroxyhexadecanoate typically begins with 16-hydroxyhexadecanoic acid, which can be isolated from natural sources such as tomato cutin or synthesized chemically.

Isolation from Natural Sources:

16-Hydroxyhexadecanoic acid is isolated by depolymerization of tomato cutin using established protocols involving solvent extraction and purification steps. The compound is characterized by NMR and mass spectrometry to confirm its structure (molecular formula C16H32O3).Chemical Synthesis:

Alternatively, it can be synthesized starting from palmitic acid derivatives through selective hydroxylation and oxidation reactions. Protection of hydroxyl groups is often necessary for further chemical modifications.

Protection of Hydroxyl Groups

To prevent side reactions during esterification, the hydroxyl groups on the fatty acid are commonly protected using silyl protecting groups such as tert-butyldimethylsilyl chloride (TBSCl).

-

- React 16-hydroxyhexadecanoic acid with TBSCl in the presence of imidazole in a solvent like dimethylformamide (DMF) at room temperature for approximately 1 hour.

- The amount of TBSCl controls whether mono- or di-protected products are obtained. For mono-protection, equimolar amounts are used; for di-protection, excess TBSCl is applied.

- The reaction yields compounds such as 10-hydroxy-16-OTBS-hexadecanoic acid and 10,16-di-OTBS-hexadecanoic acid with yields around 85-90%.

Purification:

Radial chromatography using dichloromethane and methanol mixtures efficiently separates the protected compounds.

Esterification to Form Tert-butyl Ester

The key step to prepare this compound is the esterification of the carboxylic acid group with tert-butanol or tert-butyl reagents.

Typical Esterification Methods:

Method Reagents and Conditions Notes Acid-Catalyzed Esterification React 16-hydroxyhexadecanoic acid with tert-butanol in the presence of an acid catalyst (e.g., HCl or sulfuric acid) under reflux Common Fischer esterification approach; requires removal of water to drive equilibrium Use of tert-Butyl Protecting Groups Utilize tert-butyl esters as protecting groups during synthesis, introduced via reagents like tert-butyl chloride or tert-butyl bromide in presence of base Allows selective esterification and protection Borane Complex Method:

In some protocols, the tert-butyl ester is formed by complexing the acid with borane reagents followed by reaction with tert-butyl derivatives under controlled conditions.

Oxidation and Deprotection Steps

Oxidation:

Selective oxidation of hydroxyl groups to keto groups can be achieved using pyridinium chlorochromate (PCC) or similar oxidants, depending on the desired derivative.Deprotection:

Removal of silyl protecting groups is typically done using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) to yield the free hydroxyl group in the final ester.

Purification and Characterization

Purification:

Products are purified by column chromatography using solvents such as hexane, ethyl acetate, or dichloromethane mixtures.Characterization:

Structures are confirmed by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and gas chromatography (GC). For example, this compound shows characteristic NMR signals for the tert-butyl group and hydroxyhexadecanoate moiety.

Summary Table of Preparation Steps

| Step No. | Process | Reagents/Conditions | Yield (%) | Key Notes |

|---|---|---|---|---|

| 1 | Isolation of 16-hydroxyhexadecanoic acid | Depolymerization of tomato cutin, solvent extraction | Variable | Natural source; purity confirmed by NMR/MS |

| 2 | Hydroxyl group protection | tert-Butyldimethylsilyl chloride, imidazole, DMF, RT, 1 h | 85-90 | Mono- or di-protection controlled by reagent amount |

| 3 | Esterification | Acid-catalyzed reaction with tert-butanol or borane complex method | 70-95 | Fischer esterification or borane complex methods used |

| 4 | Deprotection | Tetrabutylammonium fluoride (TBAF), THF | High | Removes silyl groups to free hydroxyl |

| 5 | Purification | Column chromatography (hexane/ethyl acetate) | - | Ensures product purity |

| 6 | Characterization | NMR, MS, GC | - | Confirms chemical structure |

Research Discoveries and Notes

The synthesis of this compound and related derivatives is challenging due to the need for selective protection and oxidation steps to maintain functional group integrity.

These compounds serve as valuable monomers for producing biodegradable polyesters with applications in biomedical and industrial fields.

The use of silyl protecting groups and mild oxidation conditions allows for high yields and purity, facilitating further chemical modifications.

Borane complex methods provide an alternative route for ester formation, particularly useful in radiolabeled compound synthesis for biomedical imaging.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 16-hydroxyhexadecanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxyl group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 16-ketohexadecanoic acid or 16-carboxyhexadecanoic acid.

Reduction: Formation of 16-hydroxyhexadecanol.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Tert-butyl 16-hydroxyhexadecanoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities and interactions with cellular components.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Used in the formulation of cosmetics, lubricants, and other industrial products due to its stability and functional properties.

Mechanism of Action

The mechanism of action of tert-butyl 16-hydroxyhexadecanoate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active 16-hydroxyhexadecanoic acid, which can interact with various enzymes and receptors in biological systems.

Comparison with Similar Compounds

The following analysis compares tert-butyl 16-hydroxyhexadecanoate with structurally related compounds, focusing on physical-chemical properties, reactivity, hazards, and applications.

Structural Analogs

a. Tert-Butyl 16-Bromohexadecanoate (CAS 865200-89-1)

- Molecular Formula : C₂₀H₃₉BrO₂ vs. C₂₀H₄₀O₃ (hydroxy analog).

- Molecular Weight : 391.43 g/mol (bromo) vs. 328.5 g/mol (hydroxy, estimated).

- Functional Group : Bromine (electrophilic) vs. hydroxyl (nucleophilic).

- Reactivity : The bromo derivative is reactive in nucleophilic substitution (e.g., Suzuki coupling), whereas the hydroxyl group enables hydrogen bonding and oxidation reactions.

- Hazards : The bromo compound carries hazards H302 (harmful if swallowed), H315 (skin irritation), and H335 (respiratory irritation) . The hydroxy analog’s hazards are undocumented but may include skin/eye irritation due to the hydroxyl group.

b. Tert-Butyl Alcohol (t-BuOH)

- Workplace Exposure Limits : OSHA PEL = 100 ppm (8-hour average) .

- Reactivity : Reacts violently with oxidizers (e.g., peroxides) and strong acids, producing flammable gases (e.g., isobutylene) . Similar precautions may apply to tert-butyl esters.

c. Methyl Tetradecanoate (CAS 124-10-7)

- Molecular Formula: C₁₅H₃₀O₂ vs. C₂₀H₄₀O₃ (hydroxyhexadecanoate).

- Applications : Methyl esters are commonly used as biodiesel components or surfactants, whereas tert-butyl esters are favored in pharmaceutical synthesis for their stability .

Physical-Chemical Properties

Hazard Profiles

Q & A

Q. How can AI enhance the design of this compound-based functional materials?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.